An In-depth Technical Guide to the Physicochemical Properties of Di(alpha-tocopherol) Phosphate
An In-depth Technical Guide to the Physicochemical Properties of Di(alpha-tocopherol) Phosphate
Introduction
Di(alpha-tocopherol) phosphate (DTP), a phosphorylated derivative of vitamin E, is emerging as a molecule of significant interest in the fields of dermatology and advanced drug delivery. Comprising two alpha-tocopherol moieties linked by a central phosphate group, its unique amphiphilic nature imparts properties that are distinct from its parent molecule, alpha-tocopherol (α-T), and its mono-phosphorylated counterpart, alpha-tocopheryl phosphate (α-TP).[1] This guide provides a comprehensive overview of the physicochemical properties of DTP, offering insights for researchers, scientists, and drug development professionals. Due to the limited availability of direct quantitative data for DTP in public literature, this guide will leverage data from its close analogs, α-T and α-TP, to provide scientifically grounded inferences and detailed experimental protocols for its characterization.
DTP is often found in a mixture with α-TP, collectively known as TPM (Tocopheryl Phosphate Mixture), which has been demonstrated to enhance the dermal and transdermal delivery of various active pharmaceutical ingredients.[2] The presence of two hydrophobic phytyl chains gives DTP a more pronounced lipophilic character compared to α-TP, influencing its self-assembly, solubility, and interaction with biological membranes.[1]
Molecular Structure and Core Properties
The fundamental physicochemical properties of a molecule are dictated by its structure. DTP's structure, with two bulky, hydrophobic tocopheryl groups and a central hydrophilic phosphate, is key to its behavior.
| Property | Di(alpha-tocopherol) Phosphate (DTP) | alpha-Tocopherol (α-T) | alpha-Tocopheryl Phosphate (α-TP) |
| Molecular Formula | C₅₈H₉₉O₆P | C₂₉H₅₀O₂ | C₂₉H₅₁O₅P |
| Molecular Weight | 923.40 g/mol [3] | 430.71 g/mol [2] | 510.68 g/mol |
| Appearance | Inferred to be a viscous oil or waxy solid | Slightly yellow to amber, clear, viscous oil[1] | White to off-white powder (as disodium salt) |
Structural Diagram of Di(alpha-tocopherol) Phosphate
Caption: Molecular structure of Di(alpha-tocopherol) Phosphate.
Solubility Profile
The solubility of DTP is a critical parameter for its formulation and application. While alpha-tocopherol is practically insoluble in water and freely soluble in organic solvents like ethanol, acetone, and ether, the introduction of a phosphate group in α-TP renders it water-soluble.[2][4][5][6]
Inference for DTP: With two large, nonpolar tocopheryl tails, DTP is expected to have very low water solubility, likely lower than that of α-TP. However, the presence of the ionizable phosphate group suggests it will exhibit amphiphilic properties, potentially forming micelles or other aggregates in aqueous media. Its solubility in organic solvents is expected to be high, similar to α-T.
Experimental Protocol for Solubility Determination
The causality behind this experimental choice is to establish a quantitative measure of DTP's solubility in various solvent systems relevant to pharmaceutical formulations.
Objective: To determine the equilibrium solubility of DTP in water, phosphate-buffered saline (PBS), ethanol, and a representative non-polar solvent like hexane.
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of DTP to a known volume of each solvent in separate sealed vials.
-
Agitate the vials at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.
-
-
Separation of Undissolved Solute:
-
Centrifuge the vials at high speed (e.g., 10,000 x g) for 15 minutes to pellet the undissolved DTP.
-
-
Quantification of Dissolved DTP:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Dilute the supernatant with an appropriate solvent (e.g., methanol for HPLC analysis).
-
Quantify the concentration of DTP in the diluted supernatant using a validated analytical method, such as HPLC-UV (as described later in this guide).
-
-
Calculation:
-
Calculate the solubility in mg/mL or mol/L, accounting for the dilution factor.
-
Stability Characteristics
The stability of DTP is paramount for its storage, formulation, and in-vivo efficacy. Alpha-tocopherol is known to be sensitive to light, heat, and oxygen, and it oxidizes and darkens on exposure to air.[1] Water-soluble esters of vitamin E, such as the phosphate form, generally exhibit increased stability against free radical reactions.[7]
Inference for DTP: DTP is likely to be susceptible to degradation under oxidative, thermal, and photolytic stress, similar to α-T. The phosphate ester bond may be susceptible to hydrolysis under extreme pH conditions.
Experimental Protocol for Stability Testing (Forced Degradation Study)
This protocol is designed to identify the degradation pathways and potential degradation products of DTP, which is crucial for developing stable formulations and defining storage conditions.
Objective: To assess the stability of DTP under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).
Methodology:
-
Sample Preparation: Prepare solutions of DTP in a suitable solvent (e.g., methanol or a co-solvent system) at a known concentration.
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl and incubate at 60°C for 24 hours.
-
Base Hydrolysis: Add 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative Degradation: Add 3% H₂O₂ and store at room temperature for 24 hours.
-
Thermal Degradation: Store the solution at 80°C for 48 hours.
-
Photolytic Degradation: Expose the solution to UV light (e.g., 254 nm) for 24 hours.
-
-
Analysis:
-
At specified time points, withdraw samples, neutralize if necessary, and dilute to the initial concentration.
-
Analyze the samples by a stability-indicating HPLC method to quantify the remaining DTP and detect any degradation products.
-
Caption: Workflow for forced degradation study of DTP.
Spectroscopic Properties
Spectroscopic analysis is essential for the identification, quantification, and structural elucidation of DTP.
UV-Visible Spectroscopy
Alpha-tocopherol and its acetate exhibit a maximum absorbance (λ_max) at approximately 285-292 nm in ethanol or methanol.[1][8][9]
Inference for DTP: DTP is expected to have a similar UV absorption profile to α-T, with a λ_max in the range of 285-295 nm, as the chroman ring is the primary chromophore.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for confirming the structure of DTP.
-
¹H NMR: Will show characteristic signals for the aromatic protons of the chroman ring, the methyl groups, and the long phytyl chains.
-
¹³C NMR: Will provide detailed information about the carbon skeleton.
-
³¹P NMR: This is particularly useful for phosphorylated compounds. The chemical shift of the phosphorus atom in DTP will be indicative of its chemical environment.[10][11][12] ¹H-decoupling is typically used to simplify the spectrum.
Mass Spectrometry (MS)
Mass spectrometry is crucial for determining the molecular weight and fragmentation pattern of DTP. Techniques like Electrospray Ionization (ESI) combined with tandem mass spectrometry (MS/MS) can provide structural information. The fragmentation of α-T often involves a retro-Diels-Alder reaction in the chromanol ring.[13]
Analytical Methodologies
A robust analytical method is necessary for the quantification of DTP in various matrices. High-Performance Liquid Chromatography (HPLC) is the most common technique for the analysis of tocopherols and their derivatives.[14][15][16]
Experimental Protocol for HPLC Analysis of DTP
This protocol provides a starting point for developing a validated HPLC method for the quantification of DTP.
Objective: To develop and validate an HPLC method for the determination of DTP.
Methodology:
-
Chromatographic System:
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase: A gradient elution with a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., phosphate buffer with an ion-pairing agent to improve peak shape of the phosphate).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at the λ_max of DTP (e.g., 292 nm).
-
-
Sample Preparation:
-
Dissolve the DTP sample in the mobile phase or a suitable solvent.
-
Filter the sample through a 0.45 µm filter before injection.
-
-
Method Validation:
-
Validate the method according to ICH guidelines for linearity, accuracy, precision, specificity, limit of detection (LOD), and limit of quantification (LOQ).
-
Caption: General workflow for HPLC analysis of DTP.
Conclusion
Di(alpha-tocopherol) phosphate is a promising molecule with significant potential in pharmaceutical and cosmetic applications. While direct, comprehensive physicochemical data for DTP is not yet widely available, a strong understanding of its properties can be inferred from its structure and the known characteristics of its parent compounds, alpha-tocopherol and alpha-tocopheryl phosphate. This guide provides a framework for researchers and drug development professionals to approach the characterization of DTP, offering both theoretical insights and practical experimental protocols. The continued investigation into the physicochemical properties of DTP will undoubtedly pave the way for its innovative application in advanced formulations.
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